![molecular formula C24H28ClN3O3 B14951678 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[55]undec-1-EN-9-YL]ethanone is a complex organic compound with a unique structure that includes a spirocyclic system, chloro and hydroxy substituents, and an ethoxyphenyl group
Métodos De Preparación
The synthesis of 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves multiple steps, typically starting with the preparation of the core spirocyclic structure. The reaction conditions often include the use of strong bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the spirocyclic ring. Industrial production methods may involve optimization of these conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, the hydroxy group can be converted to a carbonyl group.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: Halogenation reactions can introduce additional halogen atoms, while nucleophilic substitution can replace the chloro group with other functional groups.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, and various acids and bases are commonly used. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired transformations.
Major Products: Depending on the reaction, products can include various substituted derivatives, alcohols, ketones, and amines.
Aplicaciones Científicas De Investigación
1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and specificity in binding, which can modulate the compound’s effects on various pathways.
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic molecules with chloro and hydroxy substituents. Compared to these, 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 1-[4-(5-Chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone
- Ethanone, 1-(5-chloro-2-hydroxyphenyl)-
These compounds share some structural similarities but differ in their substituents and overall molecular architecture, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C24H28ClN3O3 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone |
InChI |
InChI=1S/C24H28ClN3O3/c1-3-31-19-7-4-17(5-8-19)21-15-22(20-14-18(25)6-9-23(20)30)27-24(26-21)10-12-28(13-11-24)16(2)29/h4-9,14,22,27,30H,3,10-13,15H2,1-2H3 |
Clave InChI |
MUXHXDRZGNEOFO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)C)NC(C2)C4=C(C=CC(=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]tetradecanehydrazide](/img/structure/B14951601.png)
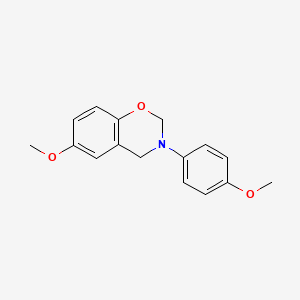
![Ethyl 2-{[(3-bromophenyl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14951610.png)
![N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B14951615.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951634.png)
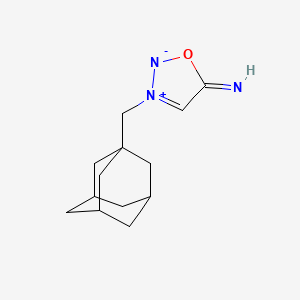
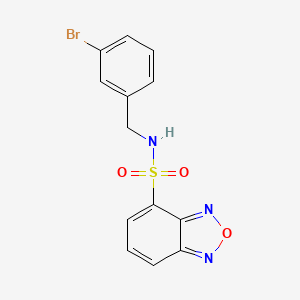
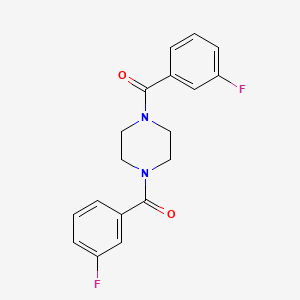
![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)
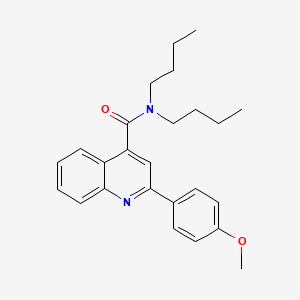
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-propoxybenzamide](/img/structure/B14951665.png)
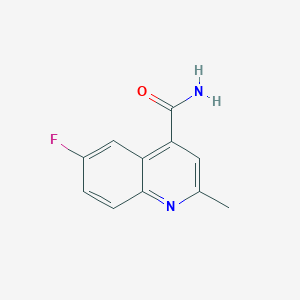
![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
